molecular formula C7H6Cl2N2 B1334652 Benzaldehyde, 2,6-dichloro-, hydrazone

Benzaldehyde, 2,6-dichloro-, hydrazone

Cat. No.: B1334652
M. Wt: 189.04 g/mol
InChI Key: BDYTWFKXYPSYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde, 2,6-dichloro-, hydrazone ( 59714-30-6) is a chemical compound with the molecular formula C~7~H~6~Cl~2~N~2~. It appears as a white to off-white powder and is utilized primarily as a key synthetic intermediate in pharmaceutical and agrochemical research . Compounds featuring the hydrazone functional group (-NH-N=CH-) are the subject of extensive investigation due to their diverse biological activities . The hydrazone moiety is a privileged structure in medicinal chemistry, known for its ability to form stable complexes with various metal ions, which can enhance biological activity, and for its sensitivity to pH changes, making it useful for targeted drug delivery strategies . Researchers are particularly interested in acylhydrazone derivatives for their potential as antimicrobial agents. Recent studies highlight that some synthetic acylhydrazones demonstrate potent activity against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA), with efficacy comparable to or even surpassing that of commercial antibiotics, while often showing minimal toxicity to normal cell lines . The mechanism of action for hydrazone derivatives often involves the formation of critical hydrogen bonds with biological targets through the oxygen atom of a carbonyl group (C=O) and the nitrogen atoms of the C=N and N-N bonds, which can inhibit vital biological processes in pathogens . Furthermore, the hydrazone structure serves as a fundamental building block for constructing more complex heterocyclic systems, which are prevalent in many bioactive molecules . This product is intended for research purposes as a chemical intermediate and for biological screening. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal use.

Properties

IUPAC Name

(2,6-dichlorophenyl)methylidenehydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-4H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYTWFKXYPSYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Benzaldehyde, 2,6-dichloro-, hydrazone serves as an important intermediate in the synthesis of various organic compounds. Its ability to form stable complexes with metal ions allows it to be utilized in numerous chemical reactions, making it a versatile reagent in organic synthesis .

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of hydrazones can possess significant antibacterial activity against various bacterial strains. For instance, a series of hydrazone analogues were tested for their antibacterial effects on Escherichia coli and Staphylococcus aureus, demonstrating promising results with minimum inhibitory concentration (MIC) values ranging from 1.59 to 0.39 µg/ml .
  • Anticancer Potential : The compound is also being investigated for its anticancer properties. Novel compounds derived from the acylhydrazone group have been synthesized and evaluated for their efficacy against cancer cell lines .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Research is ongoing to evaluate its effectiveness as a lead compound for drug development targeting infectious diseases and cancer .

Industrial Applications

This compound finds applications in various industrial sectors:

  • Dyes and Pigments : The compound is used in the production of dyes and pigments due to its chemical properties that allow for color stability and vibrancy .
  • Agrochemicals : It serves as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. For example, it plays a role in producing benzoylurea compounds used in pest control formulations .

Case Study 1: Antibacterial Activity Assessment

A study conducted by Ajani et al. (2017) evaluated a series of hydrazone derivatives for their antibacterial activity against six bacterial species. The results indicated that certain derivatives exhibited potent antibacterial effects with low MIC values, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity Evaluation

Research published in Pharmaceutical Sciences explored novel N-acyl hydrazone derivatives synthesized from benzaldehyde derivatives. These compounds were tested against various cancer cell lines, revealing significant cytotoxicity and promising leads for further drug development .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include hydrazones derived from substituted benzaldehydes, such as:

  • 2-Hydroxybenzaldehyde hydrazone (e.g., compound 17 in )
  • 2,4-Dihydroxybenzaldehyde hydrazone (e.g., compound 6 in )
  • Benzaldehyde benzoyl hydrazone ()
Property 2,6-Dichloro-, Hydrazone 2-Hydroxybenzaldehyde Hydrazone 2,4-Dihydroxybenzaldehyde Hydrazone Benzaldehyde Benzoyl Hydrazone
Substituents 2,6-Cl₂ 2-OH 2,4-OH₂ Benzoyl group
Molecular Weight ~222.5 g/mol* 333.81 g/mol 411.89 g/mol 240.28 g/mol
IR Peaks C=N (~1605 cm⁻¹) C≡N (2235 cm⁻¹), C=N (1605 cm⁻¹) C=N (1630 cm⁻¹), OH (3395–3310 cm⁻¹) C=O (benzoyl, ~1650–1700 cm⁻¹)
NMR Shifts (δ) Cl-substituent effects N-CH₃ (3.69 ppm), aromatic protons OH (10.10–10.24 ppm), CH₃ (2.45 ppm) Benzoyl protons (~7.5–8.5 ppm)

*Estimated based on parent aldehyde and hydrazine.

Key Observations :

  • Electron-withdrawing vs.
  • Hydrogen bonding : Hydroxy-substituted hydrazones (e.g., 2,4-dihydroxy) exhibit strong hydrogen bonding (IR peaks at 3395–3310 cm⁻¹), enhancing solubility in polar solvents . In contrast, the chlorine substituents in 2,6-dichloro-, hydrazone increase lipophilicity (logP ~3.14 inferred from similar compounds ).

Preparation Methods

Reaction Conditions:

  • Solvent: Organic solvents such as ethanol or methanol are commonly used.
  • Temperature: The reaction is performed under reflux conditions at elevated temperatures to ensure complete conversion.
  • Reaction Time: Typically ranges from several hours to overnight depending on the scale and efficiency of the setup.

Mechanochemical Approach

Mechanochemical synthesis is an alternative method that uses mechanical energy (e.g., grinding) to facilitate the reaction between 2,6-dichlorobenzaldehyde and hydrazine. This approach eliminates the need for solvents and offers advantages such as reduced environmental impact and shorter reaction times.

Key Features:

  • Efficiency: Mechanochemical methods often result in higher yields.
  • Monitoring: Reaction progress can be tracked using powder X-ray diffraction or infrared spectroscopy.

Solid-State Melt Reaction

Another efficient method for preparing hydrazones involves solid-state melt reactions. In this process:

  • Reactants are heated together without solvent until they melt and react.
  • This method is particularly suitable for producing crystalline hydrazones.

Advantages:

  • Eco-Friendly: No solvent waste.
  • High Purity: Produces highly crystalline products suitable for further applications.

Industrial Production Methods

In industrial settings, scalable methods are employed for synthesizing this compound:

  • Continuous Flow Reactors: These systems provide better control over reaction parameters such as temperature and pressure.
  • Catalysts: Catalysts may be used to enhance reaction rates and yields.
  • Optimization: Reaction parameters (e.g., concentration of reactants) are optimized for maximum efficiency.

Data Table: Summary of Preparation Methods

Method Solvent/Medium Temperature Advantages Monitoring Techniques
Condensation Reaction Ethanol/Methanol Elevated Simple setup; widely applicable None
Mechanochemical No solvent Ambient/Low Eco-friendly; high yield Powder XRD; IR Spectroscopy
Solid-State Melt No solvent High High purity; efficient None
Continuous Flow Reactor Varies Controlled Scalable; efficient Online monitoring systems

Notes on Reaction Monitoring

Reaction monitoring is critical for ensuring the completion of synthesis:

  • Spectroscopic Techniques: Infrared spectroscopy (IR) can confirm the formation of the hydrazone functional group.
  • Chromatographic Analysis: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be used to assess purity.
  • Chemometric Analysis: Principal component analysis can provide insights into reaction profiles and optimize conditions.

Q & A

Basic: What are the recommended synthetic methodologies for preparing 2,6-dichlorobenzaldehyde hydrazone, and how can reaction efficiency be optimized?

Answer:
The synthesis involves a condensation reaction between 2,6-dichlorobenzaldehyde and hydrazine derivatives. Optimal conditions include:

  • Solvent: Ethanol or methanol under reflux (60–80°C).
  • Molar Ratio: 1:1 aldehyde-to-hydrazine ratio, with catalytic acetic acid to accelerate imine formation .
  • Purification: Recrystallization from ethanol or column chromatography for higher purity.
    Key Considerations: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Yield optimization requires anhydrous conditions to prevent hydrolysis of the hydrazone bond.

Basic: How can spectroscopic techniques validate the structural integrity of 2,6-dichlorobenzaldehyde hydrazone?

Answer:

  • NMR:
    • ¹H NMR: Aromatic protons (6.8–7.5 ppm, doublets for 2,6-Cl substitution), hydrazone NH (δ ~8.1 ppm, singlet), and imine CH=N (δ ~8.3 ppm) .
    • ¹³C NMR: C=N at ~150 ppm, aromatic carbons (110–135 ppm), and aldehyde-derived carbon at ~160 ppm.
  • IR: Strong C=N stretch at ~1600 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .
  • Mass Spectrometry: Molecular ion peak at m/z 215 (C₇H₅Cl₂N₂⁺) with fragmentation patterns confirming Cl substituents.

Advanced: What computational strategies are effective for analyzing protein-ligand interactions of 2,6-dichlorobenzaldehyde hydrazone?

Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite can model binding poses. Key parameters:
    • Grid Box: Centered on the protein active site (e.g., COX-2 or cytochrome P450).
    • Scoring Functions: Assess binding energy (ΔG ≤ -7 kcal/mol suggests strong affinity) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
    Example Data (Docking):
Protein TargetBinding Energy (kcal/mol)Key Interactions
COX-2-8.2H-bond with Arg120, hydrophobic with Val523
CYP3A4-7.5π-π stacking with Phe304, halogen-Cl interaction

Advanced: How can researchers design assays to evaluate the cytostatic or insecticidal activity of 2,6-dichlorobenzaldehyde hydrazone?

Answer:

  • Cytostatic Assays:
    • Cell Lines: Use MCF-7 (breast cancer) or HeLa cells.
    • MTT Protocol: Treat cells with 10–100 µM hydrazone for 48 hrs; measure IC₅₀ via absorbance at 570 nm .
  • Insecticidal Testing:
    • Contact Toxicity: Apply 0.1% w/v solution to Gastrolphysa atrocyanea larvae; mortality assessed at 24–72 hrs .
    • Antifeedant Activity: Leaf-dip method with Spodoptera litura; calculate EC₅₀ using probit analysis .

Basic: What are critical solubility and stability parameters for handling 2,6-dichlorobenzaldehyde hydrazone in experimental workflows?

Answer:

  • Solubility:
    • Polar aprotic solvents (DMSO, DMF) > ethanol > water (<0.1 mg/mL).
  • Stability:
    • pH: Stable at pH 5–7; hydrolyzes in strong acidic/basic conditions.
    • Light/Temperature: Store at 4°C in amber vials; avoid prolonged exposure to UV .

Advanced: How should researchers address discrepancies in reported bioactivity data for hydrazone derivatives?

Answer:

  • Experimental Variables:
    • Purity: Confirm via HPLC (>95% purity; C18 column, acetonitrile/water gradient) .
    • Assay Conditions: Standardize cell viability protocols (e.g., serum concentration, incubation time) .
  • Meta-Analysis: Compare structural analogs (e.g., 4-Cl vs. 2,6-Cl substitutions) to isolate electronic/steric effects on activity .

Advanced: What strategies enhance the selectivity of 2,6-dichlorobenzaldehyde hydrazone for specific biological targets?

Answer:

  • Structural Modifications:
    • Introduce electron-withdrawing groups (e.g., NO₂) at the para position to enhance electrophilicity of the hydrazone bond .
    • Replace Cl with F to reduce toxicity while maintaining binding affinity .
  • Prodrug Design: Conjugate with PEG or liposomes to improve bioavailability and target tumor microenvironments .

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